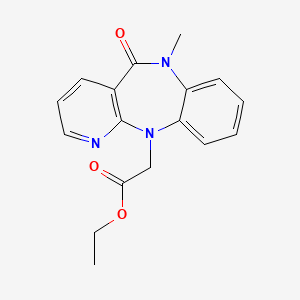

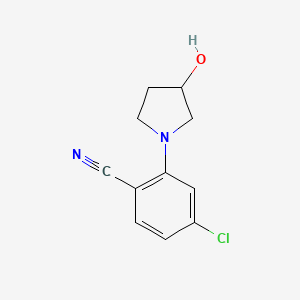

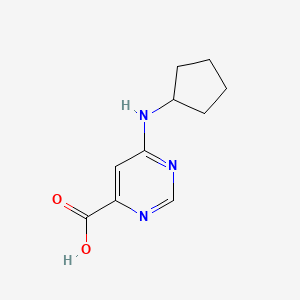

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate

Übersicht

Beschreibung

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate is a compound that belongs to the class of N-protected pyrroles. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate typically involves the protection of the amino group of 2-hydroxymethyl-4,5-dihydropyrrole with the tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, and reduction to form the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane, HCl in methanol.

Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

Major Products Formed

Deprotection: 2-hydroxymethyl-4,5-dihydropyrrole.

Oxidation: Corresponding aldehyde or carboxylic acid.

Reduction: Corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate has several applications in scientific research:

Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptidomimetics and other bioactive compounds.

Materials Science: Utilized in the preparation of functionalized materials with specific properties.

Wirkmechanismus

The mechanism by which tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate exerts its effects is primarily through its role as a protecting group. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. The deprotection step involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, to reveal the free amine .

Vergleich Mit ähnlichen Verbindungen

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate can be compared with other N-protected pyrroles and similar compounds:

N-(tert-butoxycarbonyl)-pyrrole: Similar in structure but lacks the hydroxymethyl group.

N-(tert-butoxycarbonyl)-indole: Another N-protected heterocycle with different electronic properties.

N-(tert-butoxycarbonyl)-2-hydroxymethyl-pyridine: Similar in structure but with a pyridine ring instead of a pyrrole ring.

These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which can undergo further functionalization.

Eigenschaften

Molekularformel |

C10H17NO3 |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h5,12H,4,6-7H2,1-3H3 |

InChI-Schlüssel |

MBYYHZUQGMDOSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC=C1CO |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]cinnoline, 3,8-dimethyl-](/img/structure/B8561195.png)

![2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B8561206.png)

![[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-YL]acetonitrile](/img/structure/B8561257.png)

![3-[2-Bromo-5-(methylsulfanyl)phenyl]propan-1-ol](/img/structure/B8561269.png)

![[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol](/img/structure/B8561285.png)